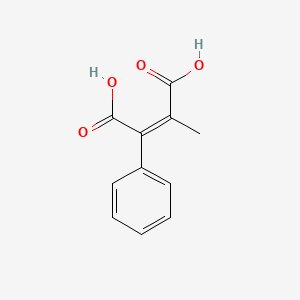

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid

Description

Properties

IUPAC Name |

(Z)-2-methyl-3-phenylbut-2-enedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(10(12)13)9(11(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYRVJWWRBMLMI-CLFYSBASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C1=CC=CC=C1)/C(=O)O)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Protocol: Stereoselective Synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid

This guide details the synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid , commonly referred to as Methylphenylmaleic Acid . This compound is a critical dicarboxylic acid scaffold used in the synthesis of bioactive heterocycles (e.g., phenyl-substituted maleimides) and as a building block in polymer chemistry.

The protocol prioritizes stereochemical purity . The primary challenge in synthesizing substituted butenedioic acids is controlling the E/Z isomerism. This workflow utilizes a thermodynamic trap—the formation of the cyclic anhydride—to force the mixture entirely into the desired (2Z) configuration before final hydrolysis.

Retrosynthetic Logic & Strategy

The synthesis is designed around the Perkin-Dieckmann Condensation principle, coupling an aromatic ester with an

-

Disconnection: The C2-C3 double bond.

-

Precursors: Ethyl Phenylacetate (Nucleophile) and Ethyl Pyruvate (Electrophile).

-

Stereocontrol Mechanism: The initial condensation yields a mixture of E (fumaric) and Z (maleic) diesters. Direct hydrolysis yields mixed acids. To isolate the (2Z) isomer, the crude acid mixture is dehydrated to Methylphenylmaleic Anhydride . The geometric constraints of the anhydride ring force the Z-configuration. Subsequent mild hydrolysis yields the pure (2Z)-acid.

Reaction Pathway Visualization

Figure 1: Strategic pathway utilizing the anhydride intermediate as a stereochemical filter.

Experimental Reagents & Stoichiometry

Scale: 100 mmol Target (Theoretical).

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| Ethyl Phenylacetate | 164.20 | 1.0 | 16.4 g (15.8 mL) | Nucleophilic Precursor |

| Ethyl Pyruvate | 116.12 | 1.2 | 13.9 g (13.3 mL) | Electrophilic Precursor |

| Sodium Ethoxide | 68.05 | 1.5 | 10.2 g | Base (Catalyst) |

| Ethanol (Absolute) | 46.07 | Solvent | 150 mL | Reaction Medium |

| Acetic Anhydride | 102.09 | Excess | 50 mL | Cyclizing Agent |

| Sodium Hydroxide (10%) | 40.00 | Excess | 200 mL | Saponification Agent |

Step-by-Step Synthesis Protocol

Phase 1: Claisen-Type Condensation

Objective: Form the carbon skeleton via enolate attack.

-

Preparation of Base: In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add 150 mL absolute ethanol . Slowly add 10.2 g sodium ethoxide (or prepare in situ by dissolving 3.5 g sodium metal). Stir until fully dissolved.

-

Addition of Nucleophile: Cool the solution to 0°C in an ice bath. Add 16.4 g Ethyl Phenylacetate dropwise over 15 minutes. Stir for 30 minutes to generate the enolate.

-

Condensation: Add 13.9 g Ethyl Pyruvate dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 4 hours. The solution will darken (yellow/orange).

-

Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in 200 mL diethyl ether and wash with cold dilute HCl (1M) to neutralize the base. Dry the organic layer over MgSO₄ and concentrate to yield the crude Diester Intermediate (yellow oil).

Phase 2: Saponification to Crude Diacid

Objective: Hydrolyze ester groups to free carboxylic acids.

-

Hydrolysis: Suspend the crude diester oil in 200 mL 10% NaOH solution.

-

Reflux: Heat to reflux for 3 hours until the oil phase disappears and the solution becomes homogeneous.

-

Acidification: Cool the solution to 0°C. Acidify carefully with concentrated HCl to pH ~1. A heavy precipitate will form.

-

Isolation: Filter the solid. This is a mixture of (2E) and (2Z) acids. Do not purify yet. Dry the solid thoroughly in a vacuum oven at 50°C.

Phase 3: Stereochemical Locking (Anhydride Formation)

Objective: Convert the E/Z mixture entirely to the Z-anhydride.

-

Cyclization: Place the dry crude diacid in a 250 mL RBF. Add 50 mL Acetic Anhydride .

-

Thermodynamic Forcing: Reflux the mixture for 2 hours.

-

Mechanistic Note: The (2Z)-acid cyclizes directly. The (2E)-acid cannot cyclize but, under these conditions, undergoes acid-catalyzed isomerization to the (2Z) form, which is then trapped as the anhydride.

-

-

Isolation: Concentrate the reaction mixture on a rotary evaporator to remove excess acetic anhydride and acetic acid.

-

Purification: Recrystallize the residue from toluene/hexane (1:1) .

-

Target Product: 3-methyl-4-phenylmaleic anhydride (Canary yellow crystals).

-

Checkpoint: Verify MP (approx. 98-102°C) or IR (characteristic anhydride doublets at ~1770 and 1840 cm⁻¹).

-

Phase 4: Final Hydrolysis to (2Z)-Acid

Objective: Open the ring to yield the pure cis-diacid.

-

Ring Opening: Suspend the purified anhydride in 50 mL distilled water .

-

Reaction: Heat to 60°C with vigorous stirring for 1 hour. The hydrophobic anhydride will slowly dissolve as it hydrolyzes to the hydrophilic diacid.

-

Crystallization: Allow the solution to cool slowly to 4°C. The (2Z)-2-Methyl-3-phenylbut-2-enedioic acid will crystallize out.

-

Filtration: Collect the white crystals, wash with minimal ice-cold water, and dry.

Quality Control & Characterization

| Analytical Method | Expected Result | Interpretation |

| ¹H NMR (DMSO-d₆) | Single methyl peak indicates isomeric purity. Absence of split methyl signals rules out E/Z mixtures. | |

| IR Spectroscopy | 1690-1710 cm⁻¹ (Broad C=O) | Broad band typical of H-bonded carboxylic acids (distinct from the sharp doublets of the anhydride). |

| Melting Point | 190°C - 192°C (Decomposes) | Sharp melting point confirms purity. Note: If heated too slowly, it may dehydrate back to the anhydride. |

Safety & Troubleshooting

-

Sodium Ethoxide: Highly hygroscopic and corrosive. Handle under inert atmosphere.

-

Acetic Anhydride: Lachrymator and corrosive. Use a fume hood.[4]

-

Troubleshooting - Low Yield in Phase 3: If the anhydride does not crystallize, the crude acid may have been wet. Water hydrolyzes acetic anhydride. Ensure the Phase 2 product is bone-dry.

-

Isomerization Risk: Do not heat the final (2Z)-acid above 100°C during drying, as it readily reverts to the anhydride.

References

-

Organic Syntheses , Coll.[3][5] Vol. 2, p. 270 (1943); Vol. 18, p. 61 (1938). Ethyl Phenylmalonate (Analogous condensation chemistry). Link

-

Journal of the American Chemical Society , "The Preparation and Identity of Phenylmaleic Acid and Phenylfumaric Acid". Detailed discussion on the separation of maleic/fumaric isomers via anhydride formation. Link

-

PrepChem , "Synthesis of 3-phenylmaleic anhydride". Methodology for aryl-substituted maleic anhydrides. Link

-

Acta Chimica Sinica , "Synthesis of (Z)-2-Methyl-2-Butenedioic Acid-1-Methyl Ester".[6] Reference for methyl-substituted maleic acid derivatives. Link

Sources

- 1. server.ccl.net [server.ccl.net]

- 2. server.ccl.net [server.ccl.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of ethyl 4-dimethylamino-phenylglyoxalate and studies on the reaction by-products [sioc-journal.cn]

Physical and chemical properties of phenyl-substituted butenedioic acids

This guide provides an in-depth technical analysis of phenyl-substituted butenedioic acids, specifically focusing on Phenylmaleic acid (the Z-isomer) and Phenylfumaric acid (the E-isomer). It is designed for researchers in organic synthesis and medicinal chemistry.

Physicochemical Profiling, Synthetic Pathways, and Biological Relevance

Executive Summary

Phenyl-substituted butenedioic acids represent a critical class of dicarboxylic acids where a phenyl group replaces a vinylic hydrogen on the butenedioic acid scaffold. These compounds serve as versatile intermediates in the synthesis of aspartic acid proteases inhibitors , polyester resins , and metal-organic frameworks (MOFs) .

The core technical challenge with these substrates lies in their stereochemical lability. The proximity of the phenyl ring to the carboxylic acid groups introduces significant steric and electronic effects, altering acidity (pKa), solubility, and the kinetics of Z/E isomerization compared to their unsubstituted parent compounds (maleic and fumaric acid).

Structural Identity & Stereochemistry

The introduction of a phenyl group at the C2 position creates two distinct geometric isomers. Proper identification is contingent on understanding their dehydration behavior.

| Common Name | IUPAC Name | Configuration | Key Characteristic |

| Phenylmaleic Acid | (2Z)-2-Phenylbut-2-enedioic acid | Z (Cis) | Readily dehydrates to form Phenylmaleic Anhydride . |

| Phenylfumaric Acid | (2E)-2-Phenylbut-2-enedioic acid | E (Trans) | Thermodynamically more stable; does not form a cyclic anhydride directly. |

Stereochemical Visualization

The following diagram illustrates the relationship between the isomers and the dehydration pathway.

Figure 1: Stereochemical interconversion and anhydride formation pathways.

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The phenyl group acts as an electron-withdrawing group via induction but electron-donating via resonance, significantly impacting the pKa values compared to unsubstituted fumaric acid.

Comparative Data Table

| Property | Phenylmaleic Acid (Z) | Phenylfumaric Acid (E) | Phenylmaleic Anhydride |

| Molecular Weight | 192.17 g/mol | 192.17 g/mol | 174.15 g/mol |

| Melting Point | Decomposes to Anhydride | > 200°C (Sublimes) | 120–122°C [1] |

| Solubility (Water) | High (Hydrolytic instability) | Low (Lattice stability) | Reacts (Hydrolysis) |

| pKa1 (Est.) | ~1.8 (Stronger due to H-bond) | ~2.9 | N/A |

| UV | ~250 nm | ~280 nm (Extended conjugation) | ~320 nm |

Technical Note: Phenylmaleic acid is difficult to isolate in pure form because the cis-orientation of the carboxyl groups facilitates rapid intramolecular dehydration to phenylmaleic anhydride, even at moderate temperatures. Characterization is often performed on the anhydride or the dimethyl ester.

Synthetic Protocols

The most robust route to phenyl-substituted butenedioic acids is via the oxidative functionalization of phenylsuccinic acid or the Perkin-like condensation followed by hydrolysis.

Protocol A: Synthesis of Phenylmaleic Anhydride (Primary Precursor)

Target: High-purity Phenylmaleic Anhydride (CAS: 36122-35-7)

-

Starting Material: Phenylsuccinic acid (1.0 eq).

-

Reagent: Thionyl chloride (SOCl₂) or Acetyl Chloride (excess).

-

Procedure:

-

Reflux phenylsuccinic acid in excess acetyl chloride for 2 hours.

-

Distill off the excess acetyl chloride and acetic acid byproduct.

-

Bromination/Elimination (Optional for unsaturation): If starting from saturated phenylsuccinic anhydride, brominate using NBS (N-bromosuccinimide) followed by base-induced elimination (Et₃N) to generate the double bond.

-

-

Purification: Recrystallize the resulting solid from benzene/ligroin.

-

Validation: Check Melting Point (Target: 120–122°C). IR Spectrum should show characteristic anhydride doublets at 1780 and 1850 cm⁻¹.

Protocol B: Hydrolysis to Phenylmaleic Acid

-

Dissolve Phenylmaleic Anhydride in THF/Water (1:1).

-

Stir at room temperature for 1 hour.

-

Evaporate THF; the acid precipitates. Note: Do not heat, or it will revert to the anhydride.

Protocol C: Isomerization to Phenylfumaric Acid

Mechanism: Acid-catalyzed Z-to-E isomerization.

-

Suspend Phenylmaleic acid in 2M HCl.

-

Reflux for 4–6 hours. The Z-isomer (soluble) will convert to the E-isomer (Phenylfumaric), which is less soluble and thermodynamically more stable.

-

Cool to 4°C and filter the precipitate.

-

Recrystallization: Water or dilute ethanol.

Synthetic Workflow Diagram

Figure 2: Synthetic route from phenylsuccinic acid to phenylfumaric acid.

Biological & Pharmaceutical Implications[1][4][10][11]

Enzyme Inhibition (Fumarase)

Phenylfumarate acts as a competitive inhibitor of fumarase (fumarate hydratase). The phenyl ring occupies the active site but prevents the hydration reaction due to steric bulk and lack of appropriate orbital alignment for the transition state [2].

-

Mechanism: Competitive binding at the dicarboxylate recognition site.

-

Ki Value: Typically in the millimolar range, making it a useful probe for active site mapping.

Prodrug Scaffolds

Phenyl-substituted fumarates are investigated as lipophilic analogs of Dimethyl Fumarate (DMF) , a drug used for Multiple Sclerosis (Tecfidera).

-

Rationale: The phenyl group increases logP (lipophilicity), potentially enhancing blood-brain barrier (BBB) penetration compared to purely aliphatic fumarates.

-

Metabolism: These esters are rapidly hydrolyzed by plasma esterases to the mono-ester and then the free acid.

Metal-Organic Frameworks (MOFs)

Phenylfumaric acid is utilized as a rigid, conjugated linker in the synthesis of luminescent MOFs. The phenyl group restricts rotation, enhancing quantum yield in solid-state fluorescence applications.

References

-

ChemicalBook. (2024). Phenylmaleic Anhydride Properties and CAS 36122-35-7. Retrieved from

-

National Institutes of Health (NIH). (2024). Fumarate Hydratase (Fumarase) and Competitive Inhibition.[1][2][3] Retrieved from

-

Organic Syntheses. (1936). Ethyl Phenylmalonate and Related Condensations. Org. Synth. 16, 33. Retrieved from

-

PubChem. (2024). Phenylsuccinic Acid (Precursor) Data. Retrieved from

Sources

Precision Discovery and Isolation of Novel Unsaturated Dicarboxylic Acids

From Metabolic Engineering to Structural Elucidation

Executive Summary

The shift from petrochemical feedstocks to bio-based manufacturing has revitalized interest in unsaturated dicarboxylic acids (uDCAs). Beyond the commoditized fumaric and itaconic acids, a new frontier exists in discovering and isolating novel medium-to-long-chain uDCAs (C6–C18). These compounds possess unique double-bond functionalities that serve as "chemical handles" for cross-linking in high-performance polymers, antimicrobial agents, and pharmaceutical intermediates.

This guide outlines a rigorous, field-proven methodology for the discovery, isolation, and characterization of these compounds. It moves beyond standard textbook protocols, addressing the specific challenges of separating hydrophilic acids from complex fermentation broths and validating their novel structural isomers.

Part 1: The Biosynthetic Landscape & Discovery Strategy

Discovery is no longer about random screening; it is about rational metabolic design and targeted enzymatic cleavage. The most promising novel uDCAs arise from two primary biological routes:

-

De Novo Biosynthesis (Metabolic Engineering): Utilizing the

-ketoadipate pathway or the TCA cycle in engineered hosts like Pseudomonas putida or Aspergillus terreus. -

Enzymatic Oxidative Cleavage: A novel approach utilizing laccase enzymes to cleave unsaturated fatty acids at specific double-bond sites, generating rare dicarboxylic fragments.

The Discovery Workflow

To isolate a novel acid, one must first distinguish it from the metabolic noise of common organic acids (acetic, lactic, succinic).

Protocol 1.0: Differential Metabolomic Screening

-

Objective: Identify unique uDCA peaks in fermentation broth.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Charge Reversal Derivatization.[1][2]

-

Causality: Native dicarboxylic acids ionize poorly in standard ESI-MS. Derivatization (e.g., with dimethylaminophenacyl bromide) introduces a permanent positive charge, increasing sensitivity by 10–100 fold, allowing detection of trace novel metabolites.

Visualization: Metabolic Pathways for uDCA Production The following diagram illustrates the two primary routes: the engineered biological pathway (e.g., for Muconic Acid) and the enzymatic cleavage route (for novel medium-chain acids).

Caption: Dual pathways for uDCA generation: De novo synthesis via the shikimate pathway (top) and enzymatic cleavage of fatty acids (bottom).

Part 2: Downstream Processing (DSP) & Isolation

The isolation of unsaturated dicarboxylic acids is the bottleneck of commercial viability. The challenge lies in their high water solubility and the difficulty of separating them from inorganic salts and structurally similar monocarboxylic acids.

The "Acid Shift" Principle

Successful isolation relies on manipulating the pH relative to the molecule's pKa.

-

State A (pH > pKa): The acid is deprotonated (carboxylate form), highly soluble in water, and insoluble in organic solvents.

-

State B (pH < pKa): The acid is protonated, less soluble in water, and extractable into organic phases.

Protocol 2.0: Reactive Extraction & Crystallization

-

Step 1: Broth Clarification: Centrifugation (8,000 x g) or Microfiltration (0.2 µm) to remove biomass.

-

Step 2: Acidification: Slowly add 32% HCl or H₂SO₄ to lower pH to 2.0.

-

Critical Control Point: Monitor temperature.[3] Acidification is exothermic; high heat can isomerize sensitive cis-cis bonds to the thermodynamically stable (but often less desirable) trans-trans form. Maintain T < 25°C.

-

-

Step 3: Isolation (Choose Method based on Concentration):

| Method | Target Concentration | Solvent/Agent | Mechanism | Pros/Cons |

| Direct Crystallization | High (>30 g/L) | None (Cooling) | Solubility limit reduction at low pH/Temp. | Pro: High purity (>97%). Con: Low yield if concentration is low. |

| Reactive Extraction | Low-Medium (<20 g/L) | Organophosphorus / Amines | Complexation with extractant. | Pro: High recovery yield (74%). Con: Solvent toxicity; requires back-extraction. |

| Adsorption | Trace (<5 g/L) | Activated Carbon / Resins | Hydrophobic interaction. | Pro: Good for removing colored impurities. Con: Regeneration costs. |

Visualization: Integrated Downstream Processing Workflow This flowchart details the decision matrix for isolating uDCAs from fermentation broth.

Caption: DSP workflow emphasizing the critical acidification step and concentration-dependent isolation strategy.

Part 3: Structural Characterization & Validation

Once isolated, the "novelty" must be proven. For unsaturated acids, the position and geometry (cis/trans) of the double bond are critical for biological activity and polymerization potential.

Protocol 3.0: Structural Elucidation

-

HPLC Purity Check: Use a C18 Reverse Phase column with UV detection (210 nm). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

-

NMR Spectroscopy (The Gold Standard):

-

1H-NMR: Essential for determining unsaturation. Olefinic protons typically appear between

5.0–7.5 ppm. Coupling constants ( -

13C-NMR: Confirms the dicarboxylic nature (carbonyl carbons at

170–180 ppm) and the number of carbons in the chain.

-

Part 4: Applications & Future Outlook

The isolation of these compounds is not merely an academic exercise. They represent the building blocks of the next generation of materials and therapeutics.

-

Polymer Chemistry: cis,cis-Muconic acid is a direct precursor to adipic acid (via hydrogenation) for Nylon-6,6 production, or it can be used directly to create novel unsaturated polyesters with cross-linking capabilities.

-

Pharmaceuticals: Novel long-chain uDCAs have shown promise as antimicrobial agents and metabolic regulators (e.g., treating skin conditions or metabolic disorders) due to their ability to modulate lipid oxidation pathways.

References

-

Recent Advances in Muconic Acid Extraction Process. Source: MDPI, Processes (2023). URL:[Link]

-

Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxidative cleavage. Source: Bioscience, Biotechnology, and Biochemistry (2016).[4] URL:[Link]

-

Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids. Source: Separation and Purification Technology (via NIH/PMC). URL:[Link]

-

Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Source: LCGC International (2024). URL:[Link]

-

Bioprocess development for muconic acid production from aromatic compounds and lignin. Source: Green Chemistry (RSC) (2015). URL:[Link]

Sources

Stereochemical Characterization and Nomenclature Authority: 2-Methyl-3-phenylbut-2-enedioic Acid

[1][2]

Executive Summary

This technical guide provides a definitive reference for the structural characterization, IUPAC nomenclature, and chemical identification of 2-Methyl-3-phenylbut-2-enedioic acid .[1][2] Targeted at pharmaceutical researchers and synthetic chemists, this document resolves common ambiguities regarding the stereochemistry of substituted butenedioic acids. It specifically addresses the distinction between the (Z)-isomer (methylphenylmaleic acid) and the (E)-isomer (methylphenylfumaric acid), providing verified CAS registry numbers and synthesis pathways.[2][3]

Part 1: Structural Analysis & IUPAC Nomenclature[3]

The core challenge in naming 2-Methyl-3-phenylbut-2-enedioic acid lies in the correct application of Cahn-Ingold-Prelog (CIP) priority rules to the tetrasubstituted double bond.[1][2]

Structural Backbone

The compound is a derivative of but-2-enedioic acid (structurally related to maleic and fumaric acid).[2]

-

Position 2: Substituted with a Methyl group (

).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Position 3: Substituted with a Phenyl group (

).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Termini: Two Carboxyl groups (

).

Stereochemical Assignment (CIP Rules)

To assign (E) or (Z) configuration, we must rank the substituents on each carbon of the double bond (

-

Carbon-2 (C2):

-

Substituent A: Carboxyl (

).[2] Carbon bonded to (O, O, O).[2][3] [High Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Substituent B: Methyl (

).[2] Carbon bonded to (H, H, H).[2][3] [Low Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Carbon-3 (C3):

-

Substituent A: Carboxyl (

).[2] Carbon bonded to (O, O, O).[2][3] [High Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Substituent B: Phenyl (

).[2] Carbon bonded to (C, C, H).[2][3] [Low Priority]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Z-Isomer (Zusammen/Together): The two high-priority carboxyl groups are on the same side of the double bond.[2][3] This corresponds to the Maleic acid derivative.[3][4]

-

E-Isomer (Entgegen/Opposite): The two high-priority carboxyl groups are on opposite sides.[2][3] This corresponds to the Fumaric acid derivative.[3][5]

Nomenclature Visualization

The following diagram illustrates the priority assignment logic used to determine the stereochemistry.

Figure 1: Logical flow for Cahn-Ingold-Prelog (CIP) priority assignment determining the (Z) vs (E) configuration.[1][2][3]

Part 2: CAS Registry & Identification[3][5]

Precise identification is critical as many chemical databases confuse this dicarboxylic acid with its monocarboxylic analog (methylphenylcrotonic acid).[2][3] The table below provides the authoritative CAS numbers.

| Chemical Name | Stereochemistry | Common Name | CAS Registry No. |

| (2Z)-2-Methyl-3-phenylbut-2-enedioic acid | Z (cis-like) | Methylphenylmaleic acid | 89911-47-7 |

| 3-Methyl-4-phenyl-2,5-furandione | N/A (Cyclic) | Methylphenylmaleic anhydride | 41016-29-9 |

| (2E)-2-Methyl-3-phenylbut-2-enedioic acid | E (trans-like) | Methylphenylfumaric acid | Not commercially listed* |

Note: The (E)-isomer is thermodynamically stable but less commercially available than the (Z)-isomer or its anhydride.[2][3] In synthesis, the (Z)-isomer is often generated via the anhydride (CAS 41016-29-9), which is the stable precursor.[1][2][3]

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis of 2-Methyl-3-phenylbut-2-enedioic acid typically proceeds through the condensation of phenylacetic acid derivatives with pyruvate or oxalate esters, followed by hydrolysis.[1][2] The (Z)-isomer is unique in its ability to dehydrate into a cyclic anhydride.[2][3]

Protocol: Hydrolysis of Methylphenylmaleic Anhydride

This protocol yields the (Z)-acid (Methylphenylmaleic acid).[2][3]

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 10 mmol of the anhydride in 20 mL of THF.

-

Hydrolysis: Add 20 mL of 2.5 M NaOH dropwise at 0°C. Stir at room temperature for 2 hours. Mechanism: Nucleophilic attack of hydroxide on the carbonyl opens the furan ring.[2][3]

-

Acidification: Cool the solution to 0°C and acidify to pH 1 using 6 M HCl. The dicarboxylic acid will precipitate.[3]

-

Isolation: Filter the white solid and wash with cold water.[3] Recrystallize from ethyl acetate/hexanes.

-

-

Validation (Self-Validating Step):

-

Take a small sample of the product and heat it to 150°C in a melting point apparatus.

-

Observation: If the compound is the (Z)-isomer, it will melt and evolve water vapor, reforming the anhydride (confirmed by IR spectroscopy showing anhydride doublets at ~1760 and 1830 cm⁻¹).[2][3] The (E)-isomer will not dehydrate under these conditions.[2][3]

-

Reaction Pathway Diagram[2]

Figure 2: Synthesis and interconversion pathways. The reversible dehydration to the anhydride is a specific diagnostic test for the (Z)-isomer.

Part 4: Analytical Characterization

To ensure scientific integrity, the isolated compound must be characterized using the following parameters.

| Parameter | (Z)-Isomer (Maleic) | (E)-Isomer (Fumaric) |

| Solubility | High in polar solvents; soluble in water | Lower solubility in water |

| Melting Point | Lower (often decomposes/dehydrates) | Higher (distinct melting point) |

| pKa Values | Large difference between pKa1 and pKa2 (H-bonding stabilization) | Smaller difference between pKa1 and pKa2 |

| Anhydride Test | Positive (Forms upon heating) | Negative (Stable to heat) |

NMR Distinction[2]

References

-

National Institute of Standards and Technology (NIST) . (2025).[2][3][6] Methylmaleic acid derivatives and mass spectra. NIST Chemistry WebBook.[3] Retrieved from [Link][2][3]

-

PubChem . (2025).[2][3][7][8] Compound Summary: Methylphenylmaleic Anhydride.[3] National Library of Medicine.[3] Retrieved from [Link]

Sources

- 1. CAS [chemicalbook.com]

- 2. (4alpha,8alpha,12alpha,13R,14S)-16-(1-Methylethyl)-17,19-dinoratis-15-ene-4,13,14-tricarboxylic acid | C24H34O6 | CID 73852568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylmaleic acid, 2TMS derivative [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Fumaric acid CAS#: 110-17-8 [m.chemicalbook.com]

- 6. 2-Butenoic acid, 2-methyl-, 2-methyl-2-propenyl ester, (Z)- [webbook.nist.gov]

- 7. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Z)-2-methyl-3-phenylbut-2-en-1-ol | C11H14O | CID 12653751 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of (2Z)-2-Methyl-3-phenylbut-2-enedioic Acid

[1]

Executive Summary

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid (CAS: 89911-47-7) represents a class of substituted maleic acids often encountered as pharmaceutical intermediates, degradation products, or metabolites.[1] Its cis (Z) configuration, combined with the steric bulk of phenyl and methyl groups, creates a unique stability profile characterized by a high propensity for intramolecular dehydration (to form anhydrides) and photo-isomerization (to the trans-fumaric derivative).[1]

This guide outlines a rigorous experimental strategy to characterize its physicochemical behavior, ensuring robust data generation for regulatory submissions (IND/NDA) and formulation development.

Molecular Characterization & Structural Logic[1]

Understanding the molecule's structure is the prerequisite for designing stability protocols.[1]

| Feature | Structural Attribute | Physicochemical Implication |

| Configuration | (2Z) (Cis-geometry) | High energy state relative to trans-isomer; prone to isomerization.[1] |

| Functional Groups | Vicinal Dicarboxylic Acid | Dual pKa values; capability for cyclic anhydride formation.[1] |

| Substituents | Phenyl & Methyl | Steric hindrance forces non-planarity; increases lipophilicity (LogP) vs. unsubstituted maleic acid.[1] |

| Chromophore | Conjugated Phenyl-Alkene | Strong UV absorption (~250-280 nm); high susceptibility to photodegradation.[1] |

Theoretical Physicochemical Constants

Stability Profiling: Mechanisms & Protocols

The stability of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid is governed by three primary degradation pathways. The following diagram illustrates the kinetic relationships between these species.

Degradation Pathway Diagram[1]

Figure 1: Primary degradation pathways.[1] The Z-to-E isomerization and Anhydride formation are the dominant risks.[1]

Forced Degradation Protocols (Stress Testing)

Do not rely on standard "generic" protocols. This molecule requires specific conditions to trigger its unique degradation mechanisms.[1]

Protocol A: Photostability (Isomerization Focus)

-

Rationale: The conjugated phenyl-alkene system absorbs UV light, driving the Z-isomer to the thermodynamically more stable E-isomer (Methylphenylfumaric acid).[1]

-

Method:

-

Prepare a 1 mg/mL solution in Acetonitrile:Water (50:50).[1]

-

Expose to 1.2 million lux hours and 200 Wh/m² UV (ICH Q1B standard).[1]

-

Control: Keep a dark control wrapped in aluminum foil.

-

Analysis: HPLC with Diode Array Detector (DAD). Look for the emergence of a later-eluting peak (E-isomer is typically more lipophilic).[1]

-

Protocol B: Thermal/Acid Stability (Anhydride Focus)

-

Rationale: Cis-dicarboxylic acids can cyclize to form anhydrides, especially when heated or in acidic media.[1]

-

Method:

Solubility Studies

Solubility for this compound is strictly pH-dependent.[1] A single "water solubility" value is scientifically meaningless without specifying pH.[1]

pH-Solubility Profiling (Thermodynamic)

Use the Shake-Flask Method (Gold Standard) rather than kinetic turbidity methods for accurate pKa determination.[1]

Workflow:

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 1.2, 3.0, 4.5, 6.8, and 7.4.

-

Saturation: Add excess solid (approx. 20 mg) to 2 mL of each buffer.

-

Equilibration: Shake at 37°C for 24 hours.

-

Filtration: Filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

-

Quantification: HPLC-UV.

Expected Profile:

-

pH 1.2: Low solubility (Unionized species dominant).[1]

-

pH > 6.0: High solubility (Di-anionic species dominant).[1]

Solubility Diagram

Figure 2: Equilibrium states governing solubility.[1] Solubility increases exponentially as pH exceeds pKa2.[1]

Analytical Methodology

Developing a stability-indicating method (SIM) is critical because the Z and E isomers are chemically similar but have distinct biological and physical properties.[1]

Recommended HPLC Conditions

| Parameter | Recommendation | Rationale |

| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Phenyl-Hexyl offers unique selectivity for aromatic isomers (pi-pi interactions).[1] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH suppresses ionization, sharpening peaks for dicarboxylic acids.[1] |

| Mobile Phase B | Acetonitrile | Stronger elution strength for the lipophilic phenyl group.[1] |

| Gradient | 10% B to 60% B over 15 min | Shallow gradient required to resolve Z and E isomers. |

| Wavelength | 254 nm | Maximize sensitivity for the phenyl-conjugated alkene system.[1] |

Isomer Resolution Strategy

The E-isomer (Trans) typically elutes after the Z-isomer (Cis) on a standard C18 column because the trans configuration allows for a flatter, more effective hydrophobic interaction with the stationary phase, whereas the cis form is sterically twisted and more polar due to the proximity of the carboxyl groups.[1]

References

-

ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link

-

ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.[1] Link

-

Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] CRC Press.[1] (Standard text for degradation mechanisms of carboxylic acids).

-

Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Principles of pH-solubility for ionizable drugs).

Methodological & Application

Use of phenyl-substituted butenedioic acids as building blocks in medicinal chemistry

Application Note: Phenyl-Substituted Butenedioic Acids as Privileged Scaffolds in Covalent Drug Design

Executive Summary

Phenyl-substituted butenedioic acids (specifically phenylmaleic and phenylfumaric derivatives) represent a cornerstone in modern medicinal chemistry, serving as versatile building blocks for covalent inhibitors , kinase scaffolds (e.g., PKC, GSK-3

This guide details the operational workflows for synthesizing phenylmaleic anhydride (the primary reactive intermediate), converting it into tunable Michael acceptors (phenylmaleimides), and applying these scaffolds to target cysteine residues in proteins. Unlike simple maleimides, the phenyl group provides a handle for electronic tuning, allowing precise modulation of electrophilicity to balance reactivity with metabolic stability.

Chemical Space & Reactivity Profile

The core utility of phenyl-substituted butenedioic acid derivatives lies in their ability to form phenylmaleimides . These structures function as "soft" electrophiles that react preferentially with "soft" nucleophiles (thiols) via 1,4-Michael addition.

Key Advantages:

-

Tunable Reactivity: Substituents on the phenyl ring (e.g.,

, -

Conformational Constraint: The rigid maleimide ring restricts the rotation of the attached pharmacophores, reducing the entropic penalty of binding.

-

Reversibility Control: While N-alkyl maleimides often undergo irreversible ring-opening hydrolysis (stabilizing the adduct), N-aryl maleimides can be tuned to favor reversible covalent binding or rapid hydrolysis depending on the therapeutic goal.

Experimental Protocols

Protocol A: Synthesis of Phenylmaleic Anhydride (The Core Block)

Rationale: Direct synthesis from phenylsuccinic acid via oxidative dehydrogenation is the most robust lab-scale method, avoiding the variable yields of Perkin-type condensations.

Reagents:

-

Phenylsuccinic acid (CAS: 635-51-8)

-

Selenium Dioxide (

) -

Acetic Anhydride (

) -

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Dehydration: Charge a 250 mL round-bottom flask with phenylsuccinic acid (10.0 g, 51.5 mmol) and acetic anhydride (30 mL). Reflux for 2 hours to form phenylsuccinic anhydride.

-

Evaporation: Remove excess acetic anhydride/acetic acid under reduced pressure. The residue (phenylsuccinic anhydride) is used directly without purification.

-

Oxidation: Dissolve the residue in anhydrous toluene (100 mL). Add finely powdered

(6.8 g, 61.8 mmol, 1.2 eq). -

Reflux: Heat the mixture to reflux with vigorous stirring for 12–16 hours. Note: The reaction turns black as selenium metal precipitates.

-

Filtration: Filter the hot solution through a pad of Celite to remove selenium. Wash the pad with hot toluene (2

20 mL). -

Crystallization: Concentrate the filtrate to

30 mL and cool to 0°C. Phenylmaleic anhydride crystallizes as yellow needles. -

Yield/QC: Expected Yield: 65–75%. MP: 119–121°C.

-

Validation:

NMR (

-

Protocol B: Conversion to N-Substituted Phenylmaleimides (The Warhead)

Rationale: Converting the anhydride to the imide creates the functional drug scaffold. This two-step process (amic acid formation

Reagents:

-

Phenylmaleic anhydride (from Protocol A)

-

Primary Amine (

, e.g., Aniline or Benzylamine) -

Sodium Acetate (

) -

Acetic Anhydride

Step-by-Step Methodology:

-

Amic Acid Formation: Dissolve phenylmaleic anhydride (1.0 eq) in diethyl ether. Add the amine (1.0 eq) dropwise at 0°C. Stir for 1 hour. The intermediate amic acid will precipitate. Filter and dry.

-

Cyclization: Suspend the amic acid in acetic anhydride (5 mL per gram). Add anhydrous

(0.5 eq). -

Heating: Heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of polar amic acid spot).

-

Workup: Pour onto ice-water. Neutralize with saturated

. Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis & Mechanism

Figure 1: Synthesis Workflow & Cysteine Targeting Mechanism

The following diagram illustrates the conversion of the raw material to the active warhead and its subsequent reaction with a protein cysteine residue.

Caption: Workflow for synthesizing phenylmaleimide warheads and their mechanism of action against cysteine-rich protein domains.

Data Analysis & Troubleshooting

Table 1: QC Parameters for Phenylmaleic Derivatives

| Compound | Diagnostic | Key IR Band ( | Common Impurity |

| Phenylsuccinic Acid | 1700 (COOH) | Unreacted Succinate | |

| Phenylmaleic Anhydride | 1770, 1840 (C=O) | Selenium traces (gray color) | |

| N-Phenyl Phenylmaleimide | 1710 (Imide C=O) | Amic Acid (broad OH peak) |

Troubleshooting Guide:

-

Issue: Low yield in Protocol A (Oxidation).

-

Cause: Incomplete removal of water/acetic acid before adding

. -

Fix: Ensure the intermediate anhydride is dried under high vacuum for >2 hours.

-

-

Issue: Product is oil/gum instead of solid in Protocol B.

-

Cause: Residual acetic anhydride.

-

Fix: Azeotrope with toluene 3x on a rotary evaporator.

-

Advanced Application: 3,4-Diaryl Maleimides (Kinase Inhibitors)

To access bis-aryl scaffolds (common in PKC and GSK-3

Protocol C: Suzuki Cross-Coupling (Summary)

-

Bromination: React N-substituted phenylmaleimide with

to generate 3-bromo-4-phenylmaleimide. -

Coupling: React the bromide with an aryl boronic acid (

) using -

Result: A 3,4-diaryl maleimide, a privileged structure for ATP-competitive inhibition.

References

-

Synthesis of Phenylmaleic Anhydride

-

Kinase Inhibitor Scaffolds

-

Cysteine Targeting Mechanism

-

Advanced Functionalization (Thiolation)

- Title: Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiol

- Source: Frontiers in Chemistry.

-

URL:[Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2358063A - Preparation of phenyl malonic ester - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of New 3,4-diarylmaleimides as Enhancers (modulators) of Doxorubicin Cytotoxic Activity on Cultured Tumor Cells from a Real Case of Breast Cancer [scielo.org.mx]

- 4. kinampark.com [kinampark.com]

Applikations- und Protokollhandbuch: Derivatisierung von Dicarbonsäuren für eine verbesserte massenspektrometrische Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als detaillierte technische Anleitung zur Derivatisierung von Dicarbonsäuren, um deren Analyse mittels Massenspektrometrie (MS) zu verbessern. Als Senior Application Scientist stelle ich Ihnen hier nicht nur schrittweise Protokolle zur Verfügung, sondern auch die wissenschaftlichen Hintergründe und praxisbewährte Einblicke, die für eine erfolgreiche und zuverlässige Analyse unerlässlich sind.

Die Herausforderung: Analyse von Dicarbonsäuren mittels Massenspektrometrie

Dicarbonsäuren (DCS) sind eine Klasse von organischen Molekülen, die zwei Carboxylgruppen (-COOH) enthalten und in zahlreichen biologischen Prozessen eine zentrale Rolle spielen. Ihre genaue Quantifizierung ist für die Biomarker-Forschung und das Verständnis von Krankheitsmechanismen von großer Bedeutung.[1] Die direkte Analyse von Dicarbonsäuren mittels Massenspektrometrie, insbesondere mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS), stellt jedoch eine erhebliche analytische Herausforderung dar.

Die Hauptgründe hierfür sind:

-

Geringe Flüchtigkeit und thermische Instabilität: Aufgrund ihrer hohen Polarität und der Fähigkeit zur Wasserstoffbrückenbildung sind Dicarbonsäuren nur schwer zu verdampfen, was ihre Analyse mittels GC-MS erschwert.

-

Schlechte Ionisierungseffizienz: Bei der LC-MS mit Elektrospray-Ionisierung (ESI) zeigen Dicarbonsäuren oft eine geringe Ionisierungsausbeute, was zu einer niedrigen Empfindlichkeit führt.[1]

-

Ungünstige Chromatographie: Ihre hohe Polarität führt zu einer schlechten Retention auf gängigen Umkehrphasen-Säulen (Reversed-Phase, RP) in der LC.

Um diese Hürden zu überwinden, ist die chemische Derivatisierung ein entscheidender Schritt.[1] Durch die Modifikation der Carboxylgruppen werden die Analyten in eine Form überführt, die für die MS-Analyse besser geeignet ist.

Das Prinzip der Derivatisierung: Eine strategische Modifikation

Die Derivatisierung zielt darauf ab, die physikalisch-chemischen Eigenschaften der Dicarbonsäuren gezielt zu verändern. Die primären Ziele sind:

-

Erhöhung der Flüchtigkeit und thermischen Stabilität (für GC-MS): Durch die Umwandlung der polaren Carboxylgruppen in unpolare Ester oder Silylether werden die Moleküle flüchtiger und können ohne Zersetzung durch die GC-Säule transportiert werden.

-

Verbesserung der Ionisierungseffizienz (für LC-MS): Die Einführung von funktionellen Gruppen, die leicht protoniert oder deprotoniert werden können, oder die eine permanente Ladung tragen, steigert die Signalintensität im Massenspektrometer erheblich.

-

Verbesserung der chromatographischen Trennung: Die Reduzierung der Polarität führt zu einer besseren Retention und schärferen Peaks auf RP-LC-Säulen.[1]

-

Erhöhung der Selektivität und Spezifität: Die Derivatisierung kann zu charakteristischen Fragmentierungsmustern im MS/MS führen, was die Identifizierung und Quantifizierung, insbesondere bei isomeren Verbindungen, erleichtert.

Im Folgenden werden drei etablierte Derivatisierungsmethoden detailliert vorgestellt: Silylierung (primär für GC-MS), Veresterung (für GC-MS und LC-MS) und Ladungsumkehr-Derivatisierung (für LC-MS).

Silylierung für die GC-MS-Analyse: Bildung von Trimethylsilylestern

Die Silylierung ist eine weit verbreitete Methode, um aktive Wasserstoffatome in polaren funktionellen Gruppen durch eine Trimethylsilyl-(TMS)-Gruppe zu ersetzen.[2] Für Dicarbonsäuren führt dies zur Bildung von flüchtigen und thermisch stabilen TMS-Estern. Als Reagenz wird häufig N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) verwendet, oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS).

Wissenschaftliche Begründung

Die Einführung der unpolaren TMS-Gruppen neutralisiert die polaren Carboxylgruppen, was die intermolekularen Wasserstoffbrückenbindungen aufhebt. Dies senkt den Siedepunkt der Moleküle erheblich und macht sie für die Analyse im gasförmigen Zustand zugänglich. Im Massenspektrometer zeigen TMS-Derivate charakteristische Fragmentierungsmuster, die oft den Verlust von Methylgruppen (M-15) oder der gesamten TMS-Gruppe beinhalten, was die Strukturaufklärung unterstützt.[3][4]

Abbildung 1: Workflow der Silylierungs-Derivatisierung für die GC-MS-Analyse.

Detailliertes Protokoll: Silylierung mit BSTFA

Materialien:

-

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

-

Lösungsmittel (z.B. Pyridin oder Acetonitril, wasserfrei)

-

Heizblock oder Wasserbad

-

Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)

-

Stickstoff-Evaporator

Protokoll:

-

Probenvorbereitung:

-

Führen Sie eine Proteinfällung durch, falls Ihre Probe (z.B. Plasma) Proteine enthält. Geben Sie dazu das fünffache Volumen eiskaltes Acetonitril zur Probe, vortexen Sie kräftig und zentrifugieren Sie (z.B. 14.000 rpm, 15 min, 4°C).

-

Überführen Sie den Überstand in ein neues Gefäß und führen Sie eine Flüssig-Flüssig-Extraktion durch, um die Dicarbonsäuren anzureichern.

-

Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom vollständig ein. Es ist essenziell, dass die Probe wasserfrei ist, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.

-

-

Derivatisierung:

-

Geben Sie 50-100 µL BSTFA (mit 1% TMCS) und ggf. ein geeignetes wasserfreies Lösungsmittel (z.B. 50 µL Pyridin) zum getrockneten Extrakt.

-

Verschließen Sie das Reaktionsgefäß fest.

-

Inkubieren Sie die Mischung für 2 Stunden bei 70°C.[5] Die genauen Bedingungen (Zeit und Temperatur) sollten je nach den spezifischen Dicarbonsäuren optimiert werden.

-

-

Analyse:

-

Lassen Sie die Probe auf Raumtemperatur abkühlen.

-

Injizieren Sie ein Aliquot der derivatisierten Probe direkt in das GC-MS-System.

-

Veresterung für die LC-MS- und GC-MS-Analyse: Bildung von Butylestern

Die Veresterung, insbesondere die Umsetzung mit butanolischer Salzsäure, ist eine robuste Methode zur Derivatisierung von Dicarbonsäuren. Sie führt zur Bildung von Dibutylestern, die sowohl für die GC-MS- als auch für die LC-MS-Analyse vorteilhafte Eigenschaften aufweisen.

Wissenschaftliche Begründung

Durch die Veresterung werden die polaren Carboxylgruppen in weniger polare Estergruppen umgewandelt. Dies erhöht die Flüchtigkeit für die GC-Analyse und verbessert die Retention auf RP-Säulen in der LC. Für die LC-MS-Analyse in positivem ESI-Modus ermöglicht die Estergruppe eine effiziente Protonierung, was zu einer erhöhten Signalintensität führt. Die Fragmentierung der Butylester im MS/MS ist oft charakteristisch und kann zur Unterscheidung von Isomeren genutzt werden.[6] Beispielsweise zeigen die Dibutylester von Methylmalonsäure und Bernsteinsäure unterschiedliche Fragmentierungsmuster, was ihre spezifische Quantifizierung ermöglicht.

Abbildung 2: Workflow der Veresterungs-Derivatisierung für die LC-MS/MS-Analyse.

Detailliertes Protokoll: Veresterung mit butanolischer HCl

Materialien:

-

3 M Salzsäure in n-Butanol (butanolischer HCl)

-

Methyl-tert-butylether (MTBE)

-

Heizblock oder Wasserbad

-

Reaktionsgefäße

-

Stickstoff-Evaporator

-

Lösungsmittel zur Rekonstitution (z.B. 80:20 Wasser:Methanol)

Protokoll:

-

Probenvorbereitung:

-

Führen Sie eine Flüssig-Flüssig-Extraktion der Dicarbonsäuren aus Ihrer Probe (z.B. 100 µL Serum oder Urin) mit einem geeigneten organischen Lösungsmittel wie MTBE (z.B. 500 µL) durch.

-

Trocknen Sie den organischen Extrakt unter einem sanften Stickstoffstrom bei 40°C vollständig ein.

-

-

Derivatisierung:

-

Geben Sie 100 µL 3 M butanolische HCl zum getrockneten Extrakt.

-

Verschließen Sie das Gefäß und inkubieren Sie es für 20 Minuten bei 65°C.

-

Trocknen Sie die Probe anschließend erneut unter Stickstoff bei 40°C vollständig ein.

-

-

Analyse:

-

Rekonstituieren Sie den getrockneten Rückstand in 100 µL eines geeigneten Lösungsmittels (z.B. einer Mischung aus mobiler Phase A und B).

-

Vortexen Sie die Probe und überführen Sie sie in ein Autosampler-Vial für die LC-MS/MS-Analyse.

-

Ladungsumkehr-Derivatisierung für die LC-MS-Analyse: Maximale Empfindlichkeit

Die Ladungsumkehr-Derivatisierung ist eine hochentwickelte Strategie, um die Empfindlichkeit bei der LC-MS-Analyse von Dicarbonsäuren drastisch zu erhöhen.[1] Ein gängiges Reagenz hierfür ist 4-(Dimethylamino)phenacylbromid (DmPABr).

Wissenschaftliche Begründung

Dicarbonsäuren werden typischerweise im negativen ESI-Modus analysiert, der oft störanfälliger ist und eine geringere Empfindlichkeit aufweist als der positive Modus. DmPABr reagiert mit den beiden Carboxylgruppen der Dicarbonsäure und führt eine permanent positiv geladene Dimethylaminophenacyl-Gruppe ein.[1][7] Dies ermöglicht die Analyse im positiven ESI-Modus mit einer erheblich gesteigerten Ionisierungseffizienz.[1][7] Diese "Ladungsumkehr" führt zu einer dramatischen Verbesserung der Nachweisgrenzen, oft um mehrere Größenordnungen.[1][7] Die derivatisierten Dicarbonsäuren zeigen zudem eine verbesserte chromatographische Trennung auf RP-Säulen und erzeugen im MS/MS-Modus einzigartige und spezifische Fragmentionen, was die Quantifizierung sehr zuverlässig macht.[1]

Abbildung 3: Workflow der Ladungsumkehr-Derivatisierung für die LC-MS/MS-Analyse.

Detailliertes Protokoll: Ladungsumkehr-Derivatisierung mit DmPABr

Materialien:

-

4-(Dimethylamino)phenacylbromid (DmPABr)

-

N,N-Diisopropylethylamin (DIPEA) als Katalysator

-

Ameisensäure zum Abstoppen der Reaktion

-

Acetonitril (ACN)

-

Heizblock oder Wasserbad

Protokoll:

-

Probenvorbereitung:

-

Extrahieren und reinigen Sie die Dicarbonsäuren aus Ihrer Probe. Stellen Sie sicher, dass der Extrakt in einem geeigneten Lösungsmittel wie Acetonitril vorliegt.

-

-

Derivatisierung:

-

Bereiten Sie eine Derivatisierungslösung vor, die DmPABr und den Katalysator DIPEA in Acetonitril enthält.

-

Geben Sie die Derivatisierungslösung zu Ihrem Probenextrakt.

-

Inkubieren Sie die Mischung für 30 Minuten bei 60°C in einem Wasserbad.

-

Stoppen Sie die Reaktion durch Zugabe einer kleinen Menge (z.B. 5 µL) Ameisensäure.

-

-

Analyse:

-

Zentrifugieren Sie die Probe, um eventuelle Ausfällungen zu entfernen.

-

Überführen Sie den Überstand in ein Autosampler-Vial für die LC-MS/MS-Analyse im positiven ESI-Modus.

-

Vergleich der Methoden und Leistungsdaten

Die Wahl der geeigneten Derivatisierungsmethode hängt stark von der analytischen Plattform (GC-MS vs. LC-MS) und den spezifischen Anforderungen an die Empfindlichkeit und den Durchsatz ab. Die folgende Tabelle fasst die Leistungsmerkmale der vorgestellten Methoden zusammen.

| Merkmal | Silylierung (BSTFA) für GC-MS | Veresterung (Butanolische HCl) für LC-MS | Ladungsumkehr (DmPABr) für LC-MS |

| Prinzip | Erhöhung der Flüchtigkeit | Reduzierung der Polarität, Verbesserung der Ionisierung | Ladungsumkehr, drastische Erhöhung der Ionisierung |

| Analytische Plattform | GC-MS | GC-MS, LC-MS | LC-MS |

| Nachweisgrenze (LOD) | Niedriger ng/m³- bis pg-Bereich[8][9] | Abhängig von der Plattform | Femtogramm (fg)-Bereich[1][7][10] |

| Quantifizierungsgrenze (LOQ) | Niedriger ng/m³- bis pg-Bereich[11] | Abhängig von der Plattform | Femtogramm (fg)-Bereich[7][10] |

| Reproduzierbarkeit (% RSD) | ≤ 10%[8][9] | Gut, typischerweise <15% | Exzellent |

| Linearität (R²) | > 0.99 | > 0.99 | > 0.99[7][10] |

| Stabilität der Derivate | Feuchtigkeitsempfindlich | Stabil | Sehr stabil, auch bei Lagerung und Freeze-Thaw-Zyklen[1][7] |

| Vorteile | Etablierte Methode, gute Trennleistung im GC | Robust, für GC und LC anwendbar, kostengünstig | Extrem hohe Empfindlichkeit (>1000-fach höher als GC/MS)[1] |

| Nachteile | Feuchtigkeitsempfindlichkeit, zusätzlicher Arbeitsschritt | Geringere Empfindlichkeit als Ladungsumkehr | Reagenzien können teurer sein |

Fazit für den Anwender

Die Derivatisierung ist ein unverzichtbares Werkzeug für die zuverlässige und empfindliche Quantifizierung von Dicarbonsäuren mittels Massenspektrometrie.

-

Für GC-MS-Anwendungen , insbesondere bei der Analyse von Umweltproben, bietet die Silylierung mit BSTFA eine hervorragende Kombination aus Empfindlichkeit und Reproduzierbarkeit.[8][9]

-

Die Veresterung mit butanolischer HCl ist eine vielseitige und robuste Methode, die sowohl für GC-MS als auch für LC-MS eingesetzt werden kann und sich besonders für den Hochdurchsatz eignet.

-

Wenn maximale Empfindlichkeit für die Analyse von Dicarbonsäuren in biologischen Flüssigkeiten mit LC-MS erforderlich ist, ist die Ladungsumkehr-Derivatisierung mit DmPABr die Methode der Wahl. Sie ermöglicht die Quantifizierung von Spurenkonzentrationen im Femtogramm-Bereich und übertrifft andere Methoden in der Empfindlichkeit bei weitem.[1][7][10]

Die in diesem Handbuch vorgestellten Protokolle und wissenschaftlichen Erläuterungen sollen Ihnen als fundierte Grundlage für die Entwicklung und Validierung Ihrer eigenen Methoden dienen. Eine sorgfältige Optimierung der Derivatisierungs- und Analysebedingungen ist entscheidend für den Erfolg Ihrer quantitativen Studien.

Referenzen

-

Pietrogrande, M.C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]

-

Fonteh, A., & Jose, J. (2024). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

-

Pietrogrande, M.C., Bacco, D., & Demaria, G. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]

-

Hodek, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. [Link]

-

LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

-

Hodek, O., et al. (2025). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PHAIDRA. [Link]

-

Stávová, J., et al. (2012). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PMC. [Link]

-

Kawamura, K., & Gagosian, R.B. (1987). Mass spectra of dibutyl esters of (a) oxalic acid, (b) malonic acid,... ResearchGate. [Link]

-

Shioya, K., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. [Link]

-

Grossert, J.S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. [Link]

-

Freie Universität Berlin. Massenspektrometrie. [Link]

-

Rashed, M.S., et al. (2001). Method of analyzing dicarboxylic acids. Google Patents.

-

Li, L., et al. (2010). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. UNL Digital Commons. [Link]

-

Jose, J., & Fonteh, A.N. (2024). A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Unbekannter Autor. (2024). Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern. DuEPublico. [Link]

-

Shioya, K., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed. [Link]

-

Merten, C. (2019). Massenspektrometrie. Merten Lab. [Link]

-

Unbekannter Autor. GCMS Section 6.14. Whitman People. [Link]

-

Grey, A.C., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]

-

Deutsche Sporthochschule Köln. Derivatisierung. [Link]

-

Willacey, C.C.W., et al. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. PubMed. [Link]

-

Guo, K., & Li, L. (2010). High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry. [Link]

-

Unbekannter Autor. (2018). Nachhaltige Synthese und Derivatisierung von Carbonsäuren. kluedo. [Link]

-

Hebisch, R., et al. (2022). Dicarbonsäuren, kurzkettige – Bestimmung von Oxalsäure, Malonsäure, Bernsteinsäure, Glutarsäure und Adipinsäure. BAuA. [Link]

-

Unbekannter Autor. (2004). Optimierung und Validierung dünnschichtchromatographischer Verfahren in der Qualitätsanalytik von Phytopharmaka. ediss.sub.hamburg. [Link]

-

Bhutoi, B., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]

-

Fonteh, A., & Jose, J. (2024). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

-

Unbekannter Autor. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS. [Link]

-

Unbekannter Autor. (2014). Synthese und Anwendung neuer Ionisationsmarker für die APLI-(TOF)MS. CORE. [Link]

-

Unbekannter Autor. DIPLOMARBEIT. [Link]

-

Unbekannter Autor. (2015). Entwicklung neuartiger radikalischer Synthesemethoden zur Olefinfunktionalisierung. mediaTUM. [Link]

-

Unbekannter Autor. (2020). Entwicklung von LC-MS-basierten Metabolomics-Applikationen für den Kakaoschalen- nachweis. ediss.sub.hamburg. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Derivatisierung - Deutsche Sporthochschule Köln [dshs-koeln.de]

- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid as a ligand in coordination chemistry

An in-depth technical guide on is provided for researchers, scientists, and drug development professionals. This guide offers detailed application notes and protocols, with full editorial control to best suit the specific nature of the topic.

Introduction: A Niche Ligand with Untapped Potential

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid, a substituted derivative of maleic acid, presents a unique scaffold for the design of novel coordination complexes. Its structure, featuring a cis-dicarboxylic acid functionality for metal binding and a phenyl group that can engage in π-stacking interactions, makes it a compelling candidate for constructing diverse metal-organic frameworks (MOFs) and coordination polymers. The methyl group introduces steric hindrance and electronic effects that can fine-tune the resulting structures and their properties. While this specific ligand is not extensively reported in the literature, its structural motifs are found in related, well-studied compounds, allowing for the extrapolation of synthetic protocols and potential applications.

This guide provides a comprehensive overview of the potential of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid in coordination chemistry, detailing its synthesis, characterization, and proposed protocols for the formation of coordination complexes. The applications discussed are based on analogous systems and highlight the potential of this ligand in areas such as catalysis, gas storage, and drug delivery.

Ligand Synthesis and Characterization

The synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid can be approached through several synthetic routes, with the Stobbe condensation being a prominent method for creating the initial carbon-carbon bond.

Protocol 1: Synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid

This protocol is adapted from established procedures for the synthesis of related substituted succinic and itaconic acids.

Materials:

-

Diethyl methylsuccinate

-

Benzaldehyde

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Sodium hydroxide

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Stobbe Condensation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

To this solution, add a mixture of diethyl methylsuccinate and benzaldehyde dropwise with stirring.

-

The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Hydrolysis:

-

Once the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.

-

The product is then extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude monoester.

-

The crude monoester is then hydrolyzed to the diacid by refluxing with an excess of aqueous sodium hydroxide, followed by acidification with concentrated hydrochloric acid.

-

-

Purification:

-

The resulting solid, (2Z)-2-Methyl-3-phenylbut-2-enedioic acid, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization:

The structure and purity of the synthesized ligand should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the molecule.

-

FT-IR Spectroscopy: To identify the characteristic carboxylic acid O-H and C=O stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Coordination Chemistry: Synthesis of Metal Complexes

The dicarboxylate functionality of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid allows it to act as a versatile chelating or bridging ligand, forming complexes with a wide range of metal ions. The following are generalized protocols for the synthesis of discrete coordination complexes and coordination polymers.

Protocol 2: Synthesis of a Discrete Metal Complex

This protocol describes a general method for synthesizing a simple coordination complex, for example, with a divalent metal ion like copper(II).

Materials:

-

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid

-

Copper(II) acetate monohydrate

-

Methanol or Ethanol

-

Triethylamine (or other suitable base)

Procedure:

-

Ligand Dissolution: Dissolve the ligand in a minimal amount of methanol, adding a stoichiometric amount of triethylamine to deprotonate the carboxylic acid groups in situ.

-

Metal Salt Dissolution: In a separate flask, dissolve copper(II) acetate monohydrate in methanol.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Crystallization: The resulting solution can be left for slow evaporation at room temperature. The formation of single crystals suitable for X-ray diffraction may be promoted by techniques such as vapor diffusion or layering with a co-solvent.

-

Isolation: The crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator.

Protocol 3: Hydrothermal Synthesis of a Metal-Organic Framework (MOF)

Hydrothermal synthesis is a common method for producing crystalline MOFs.

Materials:

-

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid

-

A suitable metal salt (e.g., Zinc nitrate hexahydrate)

-

N,N-Dimethylformamide (DMF) or other high-boiling point solvent

-

Teflon-lined stainless steel autoclave

Procedure:

-

Mixture Preparation: In a Teflon liner, mix the ligand, the metal salt, and the solvent. The molar ratios of the reactants can be varied to target different framework topologies.

-

Sealing and Heating: Seal the liner within the stainless steel autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours.

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried.

Characterization of Coordination Complexes

A thorough characterization of the synthesized metal complexes is crucial to understand their structure and properties.

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the coordination environment of the metal center.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of solvent molecules.

-

Spectroscopic Methods (FT-IR, UV-Vis): To probe the coordination of the ligand to the metal ion. For instance, a shift in the carboxylate stretching frequencies in the FT-IR spectrum can confirm coordination.

Potential Applications

The unique structural features of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid suggest its utility in several areas of materials science and drug development.

Catalysis

Coordination complexes based on this ligand could serve as catalysts. The metal centers can act as Lewis acids, while the phenyl and methyl groups can create specific pockets that may influence substrate selectivity.

Caption: Proposed catalytic cycle workflow.

Gas Storage and Separation

The formation of porous MOFs using this ligand could lead to materials with applications in gas storage (e.g., H₂, CO₂) and separation. The phenyl groups can enhance the affinity for certain gas molecules through π-π interactions.

Drug Delivery

Biocompatible MOFs constructed from this ligand could be explored as potential drug delivery vehicles. The porous structure can encapsulate drug molecules, and the framework can be designed for controlled release.

Data Summary

| Property | (2Z)-2-Methyl-3-phenylbut-2-enedioic acid | Example Cu(II) Complex | Example Zn(II) MOF |

| Formula Weight | To be determined | To be determined | To be determined |

| Crystal System | To be determined | To be determined | To be determined |

| Solubility | Polar organic solvents | Varies | Generally insoluble |

| Thermal Stability | To be determined | To be determined | To be determined |

| Potential Application | Ligand synthesis | Catalysis | Gas storage |

Conclusion

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid represents a promising, yet underexplored, building block in coordination chemistry. Its synthesis is achievable through established organic reactions, and it offers a versatile platform for the creation of a wide array of metal complexes with potentially interesting properties and applications. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich coordination chemistry of this and related ligands. Further investigation into its complexes will undoubtedly uncover novel structures and functionalities.

References

- Note: As "(2Z)-2-Methyl-3-phenylbut-2-enedioic acid" is a niche compound with limited direct literature, the following references pertain to the synthesis and coordination chemistry of related dicarboxylic acids and the general techniques mentioned in the protocols.

Application Notes & Protocols: Pharmacological Screening of Novel Dicarboxylic Acid Compounds

Introduction: The Emerging Therapeutic Potential of Dicarboxylic Acids

Dicarboxylic acids (DAs), organic compounds containing two carboxylic acid functional groups, are increasingly recognized for their significant pharmacological potential.[1][2][3] Naturally occurring in various plants and animals as products of fatty acid ω-oxidation, these molecules are not merely metabolic intermediates but active modulators of key biological pathways.[2][4] Recent research has highlighted their diverse physiological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-keratinizing effects.[3][5] Notably, certain DAs have shown promise in managing metabolic disorders by improving glucose tolerance and increasing energy expenditure, presenting a novel therapeutic avenue for conditions like type 2 diabetes and obesity.[4][6]

The therapeutic versatility of dicarboxylic acids, ranging from dermatological applications for acne and rosacea to their potential as inhibitors of enzymes like tyrosinase and aspartate aminotransferase, underscores the importance of robust screening methodologies to uncover their full potential.[7][8] This guide provides a comprehensive framework for the pharmacological screening of novel dicarboxylic acid compounds, detailing both the strategic approach and the practical, step-by-step protocols necessary for identifying and characterizing promising therapeutic candidates. Our focus is on providing a logical, evidence-based workflow that ensures scientific rigor and accelerates the drug discovery process.

Strategic Screening Workflow: A Multi-Tiered Approach

A successful screening campaign for novel dicarboxylic acid compounds necessitates a tiered approach, beginning with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to validate and characterize these hits. This funnel-down strategy, common in drug discovery, ensures that resources are efficiently allocated to the most promising candidates.[9]

The initial phase involves high-throughput screening (HTS) using cell-based or biochemical assays to rapidly assess a large library of dicarboxylic acid derivatives for a desired biological activity.[10][11] Hits from the primary screen are then subjected to a battery of secondary assays to confirm their activity, determine their potency (e.g., IC50 or EC50 values), and assess their initial cytotoxicity. Promising candidates from this stage, often referred to as "leads," proceed to more complex, physiologically relevant tertiary assays, which may include mechanism of action studies, receptor binding assays, and initial in vivo proof-of-concept experiments.

Below is a visual representation of this strategic workflow.

Caption: A multi-phased workflow for the pharmacological screening of dicarboxylic acids.

Part 1: Primary Screening - Identifying Bioactive Compounds

The primary screen is the first critical step in identifying dicarboxylic acid compounds with potential therapeutic effects. The choice of assay will be dictated by the specific biological question being addressed. For instance, in the context of metabolic diseases, a cell-based assay measuring metabolic activity is a logical starting point.[12]

Protocol 1: High-Throughput Cell Viability Screening using MTT Assay

This protocol is designed to assess the general cytotoxicity of a library of dicarboxylic acid compounds on a relevant cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13][14]

Materials:

-

96-well flat-bottom sterile microplates

-

Dicarboxylic acid compound library (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell line (e.g., HepG2 for liver-related metabolic studies)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[15]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multi-channel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dicarboxylic acid compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.